molecular formula C11H14ClF2N B2916119 (3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride CAS No. 2155855-04-0

(3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride

Cat. No.: B2916119
CAS No.: 2155855-04-0
M. Wt: 233.69
InChI Key: LVRIWWUDCBVQJS-UHFFFAOYSA-N
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Description

(3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H14ClF2N It is a hydrochloride salt form of (3,3-difluoro-1-phenylcyclobutyl)methanamine, which is a cyclobutylamine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The initial step involves the formation of the cyclobutyl ring structure. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.

    Introduction of the Difluoro Group: The difluoro groups are introduced using difluoromethylating agents. This step often requires the use of metal catalysts to facilitate the reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutylamines.

Scientific Research Applications

(3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoro groups and the cyclobutyl ring structure contribute to its unique binding properties. The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Difluorocyclobutanamine hydrochloride): Similar in structure but lacks the phenyl group.

    (3,3-Difluoro-1-phenylpropylamine hydrochloride): Similar but with a propyl chain instead of a cyclobutyl ring.

    (3,3-Difluoro-1-phenylbutylamine hydrochloride): Similar but with a butyl chain.

Uniqueness

(3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride is unique due to its cyclobutyl ring structure combined with the difluoro groups and the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3,3-difluoro-1-phenylcyclobutyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c12-11(13)6-10(7-11,8-14)9-4-2-1-3-5-9;/h1-5H,6-8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRIWWUDCBVQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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